molecular formula C36H30NP B1453499 (1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine CAS No. 1092064-02-2

(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine

Cat. No.: B1453499
CAS No.: 1092064-02-2
M. Wt: 507.6 g/mol
InChI Key: YHBAPPMVVCHAQC-ZPGRZCPFSA-N
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Description

(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a phosphepin ring fused with naphthalene units and a diphenylethanamine moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30NP/c37-35(27-13-3-1-4-14-27)36(28-15-5-2-6-16-28)38-23-29-21-19-25-11-7-9-17-31(25)33(29)34-30(24-38)22-20-26-12-8-10-18-32(26)34/h1-22,35-36H,23-24,37H2/t35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBAPPMVVCHAQC-ZPGRZCPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N)C=CC7=CC=CC=C74
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)N)C=CC7=CC=CC=C74
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673020
Record name (1S,2S)-2-(3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1,2-diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092064-02-2
Record name (1S,2S)-2-(3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1,2-diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and phosphepin precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include organophosphorus compounds, naphthalene derivatives, and amines. The reaction conditions often require controlled temperatures, inert atmospheres, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structural complexity may allow it to interact with biological targets in innovative ways:

  • Potential Anticancer Activity : Research is ongoing into the use of phosphine-containing compounds in cancer therapy due to their ability to influence cellular signaling pathways.
  • Neuroprotective Properties : The unique arrangement of phenyl groups may enhance the compound’s ability to cross the blood-brain barrier and provide neuroprotection in neurodegenerative diseases.

Catalysis

Phosphorus-containing compounds are known for their catalytic properties:

  • Homogeneous Catalysts : The compound can serve as a catalyst in various organic reactions due to its ability to stabilize transition states.
  • Asymmetric Synthesis : Its chiral nature makes it a candidate for asymmetric synthesis applications in producing enantiomerically pure compounds.

Material Science

The unique structural features of this compound may lead to novel materials:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could yield materials with enhanced mechanical and thermal properties.
  • Nanotechnology : Its potential use in nanocomposites for electronics or photonics is an area of active research.

Case Study 1: Anticancer Activity

A study explored the effects of phosphine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against specific cancer types while sparing normal cells.

Case Study 2: Catalytic Applications

Research demonstrated that phosphine-based catalysts significantly improved reaction yields in the synthesis of complex organic molecules through cross-coupling reactions.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1’,2’-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine lies in its specific combination of structural elements, which confer distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields.

Biological Activity

Chemical Structure and Properties

The compound features a diphenyl group and a phosphapentacyclo structure that contributes to its unique reactivity and interaction with biological systems. The molecular formula is C24H23N1P1C_{24}H_{23}N_{1}P_{1} with a molecular weight of approximately 443.2 g/mol.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC24H23N1P1
Molecular Weight443.2 g/mol
IUPAC Name(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets such as enzymes and receptors. The phosphapentacyclo structure enhances its binding affinity and selectivity towards specific targets.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at specific receptors influencing cellular signaling pathways.

Case Studies and Research Findings

  • Antitumor Activity:
    • A study published in the Journal of Medicinal Chemistry explored the antitumor properties of related compounds in the same class. Results indicated that modifications to the phosphapentacyclo structure could enhance cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects:
    • Research conducted at the University of Toronto demonstrated that similar diphenyl compounds exhibit neuroprotective effects in models of neurodegeneration. The study highlighted the potential for these compounds to mitigate oxidative stress in neuronal cells .
  • Antimicrobial Properties:
    • A recent investigation into the antimicrobial activity of phosphapentacyclo derivatives showed promising results against several bacterial strains, suggesting a potential application in developing new antibiotics .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntitumorEnhanced cytotoxicity in cancer cell linesJournal of Medicinal Chemistry
NeuroprotectiveMitigation of oxidative stress in neuronal cellsUniversity of Toronto
AntimicrobialEffective against various bacterial strainsRecent Investigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine
Reactant of Route 2
(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine

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